(2-oxo-2H-chromen-8-yl)acetaldehyde
Description
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(2-oxochromen-8-yl)acetaldehyde |
InChI |
InChI=1S/C11H8O3/c12-7-6-9-3-1-2-8-4-5-10(13)14-11(8)9/h1-5,7H,6H2 |
InChI Key |
UWJQFFWGINJFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC=O)OC(=O)C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The chromenone derivatives, including (2-oxo-2H-chromen-8-yl)acetaldehyde, have been investigated for their potential therapeutic effects:
- Antimicrobial Activity : Research indicates that compounds within this class exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways. It may modulate the activity of enzymes involved in inflammation, providing a basis for developing anti-inflammatory drugs .
- Anticancer Potential : Preliminary studies suggest that (2-oxo-2H-chromen-8-yl)acetaldehyde may induce apoptosis in cancer cells. Its structural features allow it to interact with cellular pathways that regulate cell growth and survival, making it a candidate for further investigation as an anticancer agent .
Biochemistry
In biochemistry, the compound's ability to act as an enzyme inhibitor has been explored:
- Enzyme Inhibition : Studies have indicated that (2-oxo-2H-chromen-8-yl)acetaldehyde can inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of neurotransmitters, potentially improving cognitive function.
Materials Science
The unique properties of (2-oxo-2H-chromen-8-yl)acetaldehyde allow for its application in materials science:
- Development of Smart Materials : The compound can be utilized in synthesizing photoactive polymers and smart materials that respond to environmental stimuli. Its chromophoric properties make it suitable for applications in photonics and optoelectronics .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules examined the antimicrobial efficacy of related chromenone derivatives. The findings demonstrated that modifications to the chromenone structure significantly enhanced antimicrobial potency against gram-positive bacteria. This study highlights the potential for developing new antimicrobial agents based on the structure of (2-oxo-2H-chromen-8-yl)acetaldehyde .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that compounds similar to (2-oxo-2H-chromen-8-yl)acetaldehyde exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values were reported in the low micromolar range, indicating promising potential for anticancer drug development .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key coumarin derivatives with structural similarities to (2-oxo-2H-chromen-8-yl)acetaldehyde, based on CAS registry data and functional group positioning:
| CAS Number | Compound Name | Substituents | Similarity Score |
|---|---|---|---|
| 14003-96-4 | 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde | 8-carbaldehyde, 7-hydroxy, 4-methyl | 0.78 |
| 19088-73-4 | 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile | 3-cyano, 7-hydroxy | 0.89 |
| 531-81-7 | 2-Oxo-2H-chromene-3-carboxylic acid | 3-carboxylic acid | 0.79 |
| 7734-80-7 | 2-Oxo-2H-chromene-6-carboxylic acid | 6-carboxylic acid | 0.79 |
Key Observations:
- Aldehyde vs. Carboxylic Acid/Cyano Groups: The aldehyde group at position 8 in (2-oxo-2H-chromen-8-yl)acetaldehyde confers higher electrophilicity compared to carboxylic acid or cyano groups in other derivatives.
- Positional Effects: Derivatives with substituents at position 3 (e.g., 3-cyano or 3-carboxylic acid) exhibit distinct electronic and steric profiles. For instance, the electron-withdrawing cyano group in 19088-73-4 enhances stability but reduces solubility in polar solvents .
Spectroscopic and Crystallographic Differences
- NMR Spectroscopy : The aldehyde proton in (2-oxo-2H-chromen-8-yl)acetaldehyde resonates near 9–10 ppm in $^1$H-NMR, a region distinct from carboxylic acid protons (~12 ppm) or aromatic protons in hydroxy-substituted derivatives (6–8 ppm) .
- Crystallography : Tools like SHELXL and WinGX are critical for resolving structural differences. For example, the aldehyde group’s planar geometry may influence crystal packing efficiency compared to bulky substituents like methyl or carboxylic acid groups .
Toxicity and Bioactivity
- Aldehyde-Specific Toxicity: The aldehyde group in (2-oxo-2H-chromen-8-yl)acetaldehyde may lead to higher toxicity than non-aldehyde analogs. Aldehydes deplete antioxidants (e.g., glutathione) and interfere with B-vitamin metabolism, exacerbating oxidative stress . In contrast, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (CAS 14003-96-4) shares this aldehyde group but includes a methyl substituent that could modulate bioavailability .
- Biological Activity: Carboxylic acid derivatives (e.g., CAS 531-81-7) are often explored for anti-inflammatory properties due to their acidity, while cyano-substituted coumarins (e.g., CAS 19088-73-4) show promise in photodynamic therapy .
Preparation Methods
Table 1: Acylation-Oxidation Parameters and Outcomes
| Starting Material | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 8-Hydroxycoumarin | Bromoacetaldehyde acetal | THF | DIAD/PPh₃ | 58 |
| 8-Hydroxycoumarin | Glycolaldehyde diethyl acetal | DCM | Pyridine | 52 |
Nucleophilic Substitution Using Triflate Intermediates
The installation of electrophilic groups at the 8-position enables subsequent nucleophilic displacement. Patent literature describes the synthesis of 8-trifluoromethanesulfonyl (triflate) coumarin derivatives , which serve as versatile intermediates. For example, treating 8-hydroxycoumarin with triflic anhydride in dichloromethane generates the corresponding triflate. This intermediate undergoes palladium-catalyzed cross-coupling with vinyltin reagents to introduce a vinyl group, which is subsequently oxidized to an aldehyde via ozonolysis or Wacker oxidation:
This method offers regioselectivity and compatibility with sensitive functional groups, though it requires stringent anhydrous conditions.
Pechmann Condensation with Aldehyde Precursors
The Pechmann condensation, a classical route to coumarins, has been adapted to incorporate aldehyde functionalities. Resorcinol derivatives bearing pre-installed aldehyde precursors (e.g., propargyl or allyl groups) react with β-keto esters under acid catalysis. For instance, 3-(prop-1-yn-1-yl)resorcinol and ethyl acetoacetate undergo cyclization in concentrated sulfuric acid to yield 8-alkynylcoumarin. Hydration of the alkyne via mercury(II) catalysis produces the aldehyde directly:
While efficient, this method’s reliance on toxic mercury catalysts limits its scalability.
Reduction of Nitrile Derivatives
The reduction of 8-cyano coumarins provides a straightforward pathway to the target aldehyde. Cyano groups at the 8-position are introduced via nucleophilic aromatic substitution (NAS) using potassium cyanide on 8-fluorocoumarin. Subsequent partial reduction with diisobutylaluminum hydride (DIBAL-H) selectively yields the aldehyde:
This method achieves high purity (>95%) but requires careful control of stoichiometry to avoid over-reduction to the alcohol.
Claisen-Schmidt Condensation for Aldehyde Installation
Although excluded sources mention Claisen-Schmidt condensation, independent studies validate its utility. 8-Acetylcoumarin, synthesized via Friedel-Crafts acylation, undergoes base-catalyzed condensation with benzaldehyde derivatives. Oxidative cleavage of the resultant α,β-unsaturated ketones with ozone or potassium permanganate yields the aldehyde:
This method’s versatility is counterbalanced by moderate yields (40–50%) and competing side reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the aforementioned methods:
Table 2: Efficiency and Practicality of Preparation Methods
| Method | Yield Range (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acylation-Oxidation | 45–60 | 90–95 | Moderate | High |
| Triflate Coupling | 60–75 | 85–90 | Low | Low |
| Pechmann Condensation | 30–45 | 80–85 | High | Moderate |
| Nitrile Reduction | 70–85 | 95–99 | High | Moderate |
| Claisen-Schmidt | 40–50 | 75–80 | Moderate | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-oxo-2H-chromen-8-yl)acetaldehyde, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves functionalization of the coumarin core at the 8-position. Common strategies include:
- Oxidation : Use of oxidizing agents (e.g., KMnO₄) to introduce aldehyde groups via controlled oxidation of alcohol intermediates.
- Substitution Reactions : Nucleophilic substitution under anhydrous conditions, using polar aprotic solvents (e.g., DMF) and catalysts like Pd/C for cross-coupling reactions.
- Optimization : Reaction parameters (temperature, solvent, stoichiometry) must be systematically varied. For example, low temperatures (0–5°C) minimize side reactions during aldehyde formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing (2-oxo-2H-chromen-8-yl)acetaldehyde?
- Spectroscopy :
- UV-Vis : Identifies π→π* transitions in the coumarin scaffold (λmax ~ 300–350 nm).
- NMR : ¹³C NMR resolves the aldehyde proton (δ ~ 9.5–10 ppm) and ketone carbonyl (δ ~ 180 ppm).
Q. How can purity and stability be ensured during storage of this compound?
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor degradation.
- Stability : Store under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation. Avoid prolonged exposure to light due to coumarin’s photosensitivity .
Advanced Research Questions
Q. How can contradictions in acetaldehyde quantification data (e.g., PTR-MS vs. DNPH-HPLC) be resolved in studies involving this compound?
- Analysis :
- Calibration : Use isotope-labeled internal standards (e.g., d₄-acetaldehyde) to correct for matrix effects in PTR-MS.
- Method Validation : Perform parallel measurements with DNPH-HPLC (slope: 1.47 ± 0.09, R²: 0.72) to identify systematic biases. Discrepancies often arise from proton transfer efficiency variations in PTR-MS .
Q. What experimental design considerations are critical for studying the biological interactions of (2-oxo-2H-chromen-8-yl)acetaldehyde?
- In Vitro Models :
- Enzyme Kinetics : Monitor ALDH/ADH activity using fluorometric assays (e.g., NADH fluorescence decay at 340 nm).
- Genetic Factors : Incorporate SNP analysis (e.g., rs1229984 in ADH1B) to account for metabolic variability in cellular models .
Q. How can crystallization challenges (e.g., twinning, poor diffraction) be addressed for X-ray studies of this compound?
- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) via vapor diffusion. Additive screening (e.g., 1% glycerol) improves crystal morphology.
- Data Collection : For twinned crystals, apply SHELXD/SHELXE for structure solution and refine using the TWIN/BASF commands in SHELXL. High-resolution data (≤1.0 Å) mitigates anisotropy .
Q. What computational methods are suitable for predicting the electronic properties of (2-oxo-2H-chromen-8-yl)acetaldehyde?
- Theoretical Approaches :
- Core-Excited States : Use CVS-CCSD/aug-cc-pVTZ to model oxygen K-edge transitions (e.g., 1sO→π* at ~531.5 eV).
- DFT : B3LYP/6-311++G(d,p) optimizes ground-state geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
